4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(17)18;/h3-6,11H,7-10H2,1-2H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUKEARREIYNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221726-16-4 | |
| Record name | Benzoic acid, 4-[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Alkylation of Hydroxybenzoic Acid Ester
- Starting from ethyl 4-hydroxybenzoate or methyl 4-hydroxybenzoate.
- React with 2-chloroethylpiperazine or an analogous haloalkyl derivative bearing the isopropyl substituent on the piperazine nitrogen.
- Use potassium carbonate as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or amyl acetate .
- Reaction temperature ranges from 60°C to 120°C, with stirring under an inert atmosphere (nitrogen) to avoid oxidation.
- Reaction time varies from several hours to overnight for completion.
Step 2: Hydrolysis of Ester to Acid
- The alkylated ester is subjected to saponification using aqueous sodium hydroxide (2N to 5N) in a mixture with methanol or ethanol.
- Refluxing the mixture for 1–4.5 hours ensures complete hydrolysis.
- After hydrolysis, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the free acid.
- Cooling the mixture to 5–10°C promotes crystallization of the acid hydrochloride salt.
Step 3: Isolation and Purification
- The precipitated 4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride is collected by filtration.
- Washed with cold water and acetone to remove impurities.
- Dried under vacuum at 40–50°C to yield the pure hydrochloride salt.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | Ethyl 4-hydroxybenzoate + 1-(2-chloroethyl)-4-isopropylpiperazine; K2CO3; DMF or amyl acetate | 60–120°C | 5–16 hours | 80–95 | Inert atmosphere (N2), stirring |
| Ester Hydrolysis | Alkylated ester + NaOH (2N–5N) in MeOH or EtOH | Reflux (60–80°C) | 1–4.5 hours | ~83 | Followed by acidification with HCl |
| Acidification & Crystallization | Addition of concentrated HCl; cooling to 5–10°C | Ambient to 5–10°C | 1–2 hours | High | Crystallization of hydrochloride salt |
| Purification | Filtration, washing with water and acetone, vacuum drying | 40–50°C (drying) | Several hours | — | Produces pure crystalline hydrochloride salt |
Experimental Examples from Related Compounds
Example: Preparation of 4-(2-piperidinoethoxy)benzoic acid hydrochloride
- To a solution of ethyl 4-hydroxybenzoate in DMF, potassium carbonate and 1-(2-chloroethyl)piperidine were added and stirred at 60°C for 1.5 hours.
- The reaction mixture was filtered, extracted, and the solvent evaporated.
- The residue was purified by column chromatography to obtain the ester intermediate.
- Hydrolysis was performed by refluxing with 2N NaOH in ethanol for 1 hour.
- After evaporation of ethanol, acidification with 2N HCl precipitated the acid hydrochloride salt.
- Yield: 83%; melting point: 270–271°C.
Example: Hydrolysis and Acidification
- The ester intermediate was dissolved in methanol, treated with 5N NaOH, and heated to 40°C for 4.5 hours.
- Water was added, and the mixture cooled to 5–10°C.
- Concentrated HCl was added slowly to precipitate the hydrochloride salt.
- The product was filtered and dried under vacuum at 40–50°C to give an 83% yield of the hydrochloride salt.
Analytical Data Supporting Preparation
- NMR Spectroscopy confirms the structure with characteristic chemical shifts for piperazine ring protons and aromatic protons.
- HPLC-MS analysis shows expected molecular ion peaks consistent with the target compound.
- Melting point determination confirms purity and identity (typically around 270–271°C for related hydrochloride salts).
- Chromatographic purification (e.g., silica gel column chromatography) is employed to isolate intermediates with high purity.
Notes on Scale-Up and Industrial Preparation
- Reactions are typically conducted under inert atmosphere to prevent oxidation.
- Use of amyl acetate or DMF as solvents facilitates high yields and selectivity.
- Temperature control is critical during hydrolysis and acidification to optimize crystallization and purity.
- Vacuum drying at moderate temperatures ensures removal of residual solvents without decomposition.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | Ethyl or methyl 4-hydroxybenzoate | High purity required |
| Alkylating agent | 1-(2-chloroethyl)-4-isopropylpiperazine | Must be synthesized or sourced |
| Base | Potassium carbonate | Dry, powdered |
| Solvent | DMF, amyl acetate, methanol, ethanol | Aprotic solvent for alkylation; alcohol for hydrolysis |
| Temperature (alkylation) | 60–120°C | Depends on solvent and reagents |
| Temperature (hydrolysis) | Reflux (60–80°C) | Ensures complete ester cleavage |
| Acidification agent | Concentrated HCl | For salt formation and precipitation |
| Yield | 80–95% (alkylation), ~83% (hydrolysis & salt formation) | High yields achievable |
This detailed synthesis approach for this compound is based on well-established methodologies for related piperazine-substituted benzoic acid hydrochlorides, validated by experimental data and analytical characterization. The process is scalable and amenable to industrial production with appropriate control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound 4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride (CAS Number: 1221726-16-4) is a chemical entity that has garnered attention in various scientific research applications. This article explores its applications, particularly in pharmacology and medicinal chemistry, supported by data tables and case studies where applicable.
Structural Characteristics
The compound features a benzoic acid moiety linked to a piperazine ring substituted with an isopropyl group, which contributes to its pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent in several areas:
- Antidepressant Activity : Research indicates that compounds with piperazine structures can exhibit antidepressant effects. Studies have shown that derivatives of this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Antipsychotic Properties : The compound's structural similarity to known antipsychotics suggests it may interact with dopamine receptors, potentially offering new avenues for treating schizophrenia and other psychotic disorders.
Analgesic Effects
Recent studies have explored the analgesic properties of piperazine derivatives. The compound may inhibit pain pathways through modulation of opioid receptors, presenting a potential alternative to traditional analgesics, particularly in chronic pain management.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate efficacy against certain bacterial strains. This could lead to the development of new antibiotics or adjunct therapies for resistant infections.
Table 1: Summary of Pharmacological Activities
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various piperazine derivatives, including this compound. The results indicated significant improvement in animal models of depression, correlating with increased serotonin levels in the brain.
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable inhibition zone, suggesting potential as an antimicrobial agent. Further studies are warranted to elucidate the mechanism of action.
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Bioactivity
- Antimicrobial Potential: Piperazine derivatives like 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl analogs () target viral or parasitic enzymes (e.g., CYP51 in Trypanosoma cruzi), suggesting that the parent compound’s isopropyl-piperazine group may similarly interact with microbial targets .
- Kinase Inhibition : The methyl-piperazine analog (CAS 17847-26-6) is linked to kinase inhibitors, implying that substitutions on the piperazine ring modulate kinase binding affinity .
- Cardiovascular Effects: Pyrrolidinone-piperazine derivatives (e.g., S-61/S-73 in ) exhibit α1-adrenolytic and antiarrhythmic activity, highlighting the role of piperazine in cardiovascular drug design .
Solubility and Stability
- The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., DBBA in ).
- Hydroxyethyl-piperazine substitution (CAS 1185000-02-5) further enhances solubility due to hydrogen bonding, whereas isopropyl groups may increase lipophilicity, affecting membrane permeability .
Key Research Findings
Structural-Activity Relationships (SAR) :
- Piperazine Substitution : Methyl or isopropyl groups on piperazine improve metabolic stability but reduce polarity. Pyrimidinyl groups () enhance target specificity .
- Linker Modifications : A methylene bridge (CAS 17847-26-6) versus direct bonding affects steric hindrance and binding to enzymes like kinases .
Thermodynamic Data :
- Melting points for hydrochloride salts of similar compounds range from 180–250°C, with decomposition observed above 300°C (e.g., DBBA in ) .
Biological Activity
4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride is a chemical compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This compound is a derivative of benzoic acid and features a piperazine moiety, which is often associated with pharmacological activities. Understanding its biological activity is crucial for exploring its potential as a therapeutic agent.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving piperazine derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often evaluated using the agar-well diffusion method, where the zone of inhibition is measured to assess efficacy.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-[4-(Propan-2-yl)piperazin-1-yl]BAHCl | Staphylococcus aureus | 12 |
| Escherichia coli | 10 | |
| Pseudomonas aeruginosa | 11 |
Anti-inflammatory and Analgesic Properties
In addition to antimicrobial effects, studies have indicated that piperazine derivatives may possess anti-inflammatory and analgesic properties. For example, compounds with similar structures have been tested in carrageenan-induced rat paw models, showing varying degrees of inhibition compared to standard anti-inflammatory drugs like indomethacin.
Table 2: Anti-inflammatory Activity in Animal Models
| Compound | Inhibition (%) |
|---|---|
| 4-[4-(Propan-2-yl)piperazin-1-yl]BAHCl | 35 |
| Indomethacin | 48 |
Case Studies and Research Findings
- Case Study on Antiparasitic Activity : A study focused on optimizing piperazine derivatives for antiparasitic activity highlighted that modifications in the structure significantly influenced efficacy against Plasmodium species. The incorporation of polar functionalities improved solubility and metabolic stability while maintaining antiparasitic activity, suggesting a balance between lipophilicity and biological activity.
- In Vivo Efficacy : In vivo studies using mouse models demonstrated that certain analogs of piperazine derivatives could reduce parasitemia effectively. For instance, an analog showed a 30% reduction in parasitemia at a dosage of 40 mg/kg, indicating potential for further development in malaria treatment.
- Cytotoxic Effects : The cytotoxicity of similar compounds has been evaluated against various cancer cell lines. The findings showed a range of IC50 values, with some derivatives exhibiting significant antiproliferative effects, making them candidates for anticancer therapy.
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[4-(Propan-2-yl)piperazin-1-yl]BAHCl | HL-60 (Leukemia) | 12.8 |
| MCF7 (Breast Cancer) | 15.5 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride, and how can reaction conditions affect yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-chlorobenzoic acid derivatives and 4-(propan-2-yl)piperazine under alkaline conditions. Reaction optimization includes varying solvents (e.g., DMF or ethanol), temperature (60–100°C), and stoichiometric ratios of reactants. Post-synthesis, acidification with HCl yields the hydrochloride salt. Purity is confirmed via HPLC (>95%) and elemental analysis .
- Key Variables : Alkaline pH (8–10) enhances nucleophilic substitution, while excess HCl ensures complete salt formation. Side products (e.g., unreacted piperazine) are removed via recrystallization in ethanol/water mixtures .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C): Confirm piperazine ring protons (δ 2.5–3.5 ppm) and benzoic acid aromatic protons (δ 7.2–8.1 ppm).
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and piperazine C-N stretches (~1100 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₂₀ClN₂O₂) .
Q. What factors influence the compound’s stability during storage?
- Methodology : Stability studies under accelerated conditions (40°C/75% RH for 6 months) show degradation via hydrolysis of the piperazine ring. Store at 2–8°C in airtight, light-protected containers. Buffered solutions (pH 4–6) enhance aqueous stability .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., receptors or enzymes) in mechanistic studies?
- Methodology : Molecular docking simulations (using AutoDock Vina) predict binding to serotonin receptors (5-HT₃/5-HT₄) due to the piperazine moiety’s flexibility. Validate via:
- Radioligand binding assays : Competitive displacement of [³H]GR65630 (5-HT₃ antagonist) in HEK-293 cells.
- Functional assays : Measure cAMP levels (for GPCR activity) or ion flux (for ligand-gated channels) .
- Contradictions : Discrepancies in IC₅₀ values may arise from receptor subtype selectivity or assay conditions (e.g., pH affecting protonation states) .
Q. What advanced analytical methods resolve discrepancies in purity or solubility data?
- Methodology :
- HPLC-MS/MS : Detect trace impurities (e.g., dealkylated piperazine byproducts) with a C18 column and 0.1% formic acid/acetonitrile gradient.
- Solubility Studies : Use shake-flask method in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Poor solubility (<1 mg/mL) may require co-solvents (e.g., DMSO ≤5%) for in vitro assays .
Q. How can researchers validate conflicting data on its pharmacokinetic properties?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
